molecular formula C19H15FN4O2S B2924823 2-(4-fluorophenyl)-7-[(3-methoxybenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1040681-76-2

2-(4-fluorophenyl)-7-[(3-methoxybenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B2924823
CAS No.: 1040681-76-2
M. Wt: 382.41
InChI Key: CIDLQQGTYNABKJ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-7-[(3-methoxybenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CAS 1040681-76-2) is a synthetic heterocyclic compound with a molecular formula of C19H15FN4O2S and a molecular weight of 382.4 g/mol . It belongs to the pyrazolo[1,5-d][1,2,4]triazine class, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purine bases, which allows it to function as a potential antimetabolite . While specific biological data for this compound is limited, its core structure is closely related to pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides, which have demonstrated potent and selective anticancer activity in preclinical research . These analogous compounds exhibit strong cytotoxic effects against a range of cancer cell lines, including breast (MCF-7, MDA-MB-231), pancreatic (BxPC-3), and prostate (PC-3) cancers, often at low micromolar or even nanomolar concentrations . The proposed mechanism of action for this chemical class is multi-targeted, involving the induction of both the intrinsic and extrinsic apoptosis pathways through activation of caspases (e.g., caspase 3/7, 8, and 9) . Furthermore, related compounds have been shown to suppress key pro-survival signaling pathways, such as NF-κB and the AKT-mTOR axis, while promoting the expression of tumor suppressor proteins like p53 and Bax . Some derivatives also demonstrate pro-oxidative properties by increasing intracellular ROS levels and can trigger autophagy, adding to their complex anticancer profile . The presence of the sulfanyl ether substituent in this specific molecule may contribute to its interaction with biological targets, similar to sulfonamide-bearing analogs known to inhibit enzymes like carbonic anhydrase IX and XII, which are overexpressed in hypoxic tumors . This compound is presented as a valuable chemical tool for researchers exploring novel oncological targets and the biology of pyrazolotriazine derivatives. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-fluorophenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c1-26-15-4-2-3-12(9-15)11-27-19-22-21-18(25)17-10-16(23-24(17)19)13-5-7-14(20)8-6-13/h2-10H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDLQQGTYNABKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Fluorophenyl)-7-[(3-methoxybenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a synthetic compound that belongs to the pyrazolo-triazine class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H23FN6O3SC_{24}H_{23}FN_{6}O_{3}S with a molecular weight of 494.5 g/mol. Its structure features a fluorophenyl group and a methoxybenzyl thioether moiety, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo-triazine derivatives. For example, research involving related compounds demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The MTT assay results indicated that these compounds exhibited stronger cytotoxic activity compared to traditional chemotherapeutics like cisplatin.

The mechanism underlying the anticancer activity of these compounds often involves:

  • Induction of Apoptosis: Activation of caspases (caspase 3, 8, and 9) leading to programmed cell death.
  • Inhibition of Key Signaling Pathways: Suppression of NF-κB and activation of pro-apoptotic factors such as p53 and Bax.
  • Autophagy Induction: Increased formation of autophagosomes and expression of beclin-1.

Antimicrobial Activity

In addition to anticancer properties, some derivatives have exhibited antimicrobial effects. A study on related pyrazolo[4,3-e][1,2,4]triazine sulfonamides showed promising antibacterial activity against various pathogens. The presence of electron-donating groups in the structure enhanced this activity.

Summary of Findings

Activity TypeCell Lines/PathogensKey Findings
AnticancerMCF-7, HCT-116Stronger cytotoxicity than cisplatin; induction of apoptosis via caspase activation; inhibition of NF-κB pathway.
AntimicrobialVarious bacterial strainsEnhanced antibacterial activity with specific structural modifications; effective against resistant strains.

Case Studies

  • Cytotoxicity Study : A series of pyrazolo[4,3-e][1,2,4]triazines were tested for their anticancer effects using the MTT assay. Results indicated that certain derivatives had IC50 values in the nanomolar range against cancer cell lines while sparing normal cells .
  • Mechanistic Insights : Another study focused on MM131, a derivative similar to the compound , which showed inhibition of mTOR signaling and activation of both extrinsic and intrinsic apoptotic pathways in colorectal cancer cells .

Comparison with Similar Compounds

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one Derivatives

Compound Name Substituents Key Findings Reference
Target Compound 2-(4-Fluorophenyl), 7-[(3-methoxybenzyl)thio] Enhanced metabolic stability due to fluorine; thioether may modulate solubility
2-(4-Methylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one 2-(4-Methylphenyl) Reduced electron-withdrawing effects compared to fluorine; discontinued due to synthesis challenges
5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one 2-Cyclopropyl, 5-(2-aminoethyl) Aminoethyl group introduces basicity, improving water solubility; cyclopropyl enhances steric hindrance
2-(4-Methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one 2-(4-Methoxyphenyl) Methoxy group increases electron density, potentially altering reactivity

Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Biological Activity Reference
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 3-(2,4-Dichlorophenyl), 5-(4-fluorophenyl), 2-methyl, 7-(trifluoromethyl) Antitrypanosomal and antischistosomal activities; trifluoromethyl group enhances metabolic resistance

Functional Group Comparisons

  • Fluorophenyl vs.
  • Thioether vs. Methoxy or Aminoethyl: The (3-methoxybenzyl)thio group in the target compound may confer unique redox properties compared to methoxy or aminoethyl substituents. Thioethers are prone to oxidation but can enhance membrane permeability .

Metabolic Stability and Enzymatic Interactions

  • The pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core is susceptible to oxidation by aldehyde oxidase, as observed in related compounds (e.g., MRK-016), forming inactive metabolites . However, the 4-fluorophenyl group in the target compound may slow this oxidation due to electron-withdrawing effects .
  • In contrast, pyrazolo[1,5-a]pyrimidines (e.g., ) exhibit greater metabolic stability in vivo, attributed to their fully aromatic core .

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